ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE
Overview
Description
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid. Industrial production methods may involve more efficient processes like microwave irradiation or one-pot multicomponent reactions to increase yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer properties and as a potential treatment for tuberculosis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with the function of proteins involved in cell signaling pathways. The benzothiazole ring is known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
AS601245: A c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties.
2,4-Disubstituted thiazoles: These compounds have shown antimicrobial activities and are structurally similar to the compound .
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S2/c1-2-28-19(27)15-11-23-20(26-21-25-16-5-3-4-6-18(16)30-21)24-17(15)12-29-14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCFWSYXSIRFRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CSC2=CC=C(C=C2)Cl)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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